1-(2-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-2-((o-tolyloxy)methyl)-1h-benzo[d]imidazol-3-ium chloride
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Overview
Description
1-(2-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-2-((o-tolyloxy)methyl)-1h-benzo[d]imidazol-3-ium chloride is a complex organic compound with the molecular formula C28H37ClN2O3 and a molecular weight of 485.07 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-2-((o-tolyloxy)methyl)-1h-benzo[d]imidazol-3-ium chloride involves multiple steps, including the formation of the benzimidazole core, the attachment of the phenoxy group, and the final esterification and chloride addition. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-2-((o-tolyloxy)methyl)-1h-benzo[d]imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-2-((o-tolyloxy)methyl)-1h-benzo[d]imidazol-3-ium chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-2-((o-tolyloxy)methyl)-1h-benzo[d]imidazol-3-ium chloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with similar phenolic structure.
tert-Butyl carbamate: A carbamate derivative used in organic synthesis.
Bromomethyl methyl ether: An ether compound used as a reagent in organic chemistry.
Uniqueness
1-(2-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-2-((o-tolyloxy)methyl)-1h-benzo[d]imidazol-3-ium chloride is unique due to its complex structure, combining cyclohexyl, benzimidazole, and phenoxy groups
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(2-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N2O3.ClH/c1-19(2)22-15-14-20(3)16-26(22)33-28(31)17-30-24-12-8-7-11-23(24)29(5)27(30)18-32-25-13-9-6-10-21(25)4;/h6-13,19-20,22,26H,14-18H2,1-5H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXMRHJAZZIQTP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2COC4=CC=CC=C4C)C)C(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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